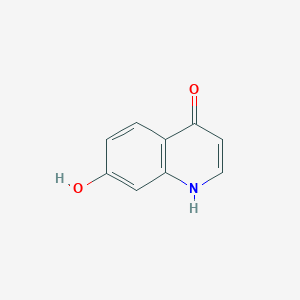

Quinoline-4,7-diol

Description

BenchChem offers high-quality Quinoline-4,7-diol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Quinoline-4,7-diol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

7-hydroxy-1H-quinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO2/c11-6-1-2-7-8(5-6)10-4-3-9(7)12/h1-5,11H,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJOPQSBUEFGOSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1O)NC=CC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30653846 | |

| Record name | 7-Hydroxyquinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30653846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

955938-89-3 | |

| Record name | 7-Hydroxyquinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30653846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Quinoline-4,7-diol

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of therapeutic agents, including antibacterial, antimalarial, and anticancer drugs. Dihydroxylated quinolines, such as Quinoline-4,7-diol, are of particular interest as they offer multiple sites for further functionalization, enabling the development of novel molecular entities with tailored pharmacological profiles. This guide provides a comprehensive overview of the primary synthetic pathways to Quinoline-4,7-diol, with a focus on the well-established Gould-Jacobs reaction. It delves into the mechanistic underpinnings, provides detailed experimental protocols, and addresses common challenges in optimization and purification, offering a field-proven perspective for researchers in drug discovery and development.

Introduction: The Quinoline-4,7-diol Scaffold

Quinoline-4,7-diol is a heterocyclic aromatic compound featuring a fused benzene and pyridine ring system, hydroxylated at the C4 and C7 positions. The 4-hydroxyquinoline moiety typically exists in equilibrium with its keto tautomer, quinolin-4(1H)-one, which often predominates and is a privileged structure in numerous marketed drugs.[1] The additional hydroxyl group at the C7 position, derived from a meta-substituted aniline precursor, provides a valuable handle for modifying the molecule's polarity, solubility, and interaction with biological targets. Understanding the synthetic routes to this core scaffold is crucial for exploring its potential in medicinal chemistry.

Primary Synthesis Pathway: The Gould-Jacobs Reaction

The most direct and widely cited method for preparing 4-hydroxyquinoline derivatives is the Gould-Jacobs reaction, first reported in 1939.[2][3] This multi-step synthesis is particularly effective for anilines bearing electron-donating groups at the meta-position, making it ideally suited for the synthesis of Quinoline-4,7-diol from 3-aminophenol.[4]

Mechanistic Overview

The synthesis of Quinoline-4,7-diol via the Gould-Jacobs reaction proceeds through four key stages:

-

Condensation: The reaction begins with the nucleophilic attack of the amino group of 3-aminophenol onto an alkoxymethylenemalonate ester, typically diethyl ethoxymethylenemalonate (DEEM). This is followed by the elimination of ethanol to form a stable anilidomethylenemalonate intermediate.[4]

-

Thermal Cyclization: The intermediate undergoes a high-temperature intramolecular 6-electron electrocyclization. This is the critical ring-forming step, creating the quinoline backbone.[2][4]

-

Saponification: The resulting ethyl 4-hydroxy-7-hydroxyquinoline-3-carboxylate is hydrolyzed, typically using a strong base like sodium hydroxide, to convert the ester group into a carboxylic acid.

-

Decarboxylation: The final step involves heating the quinoline-3-carboxylic acid, which readily decarboxylates to yield the target Quinoline-4,7-diol.[2][3]

Rationale and Experimental Causality

The choice of reagents and conditions is dictated by the mechanism. The initial condensation is a standard nucleophilic addition-elimination. The crucial cyclization step, however, requires significant thermal energy (typically >250 °C) to overcome the activation barrier for the electrocyclization.[3] This is why high-boiling, inert solvents like diphenyl ether or Dowtherm A are traditionally used—they provide a medium to safely and effectively reach the required temperatures. The electron-donating nature of the hydroxyl group at the meta-position of the aniline precursor helps direct the cyclization to the C2 position of the benzene ring, ensuring the correct regiochemistry of the final product.[4]

Visualizing the Pathway

The logical flow of the Gould-Jacobs reaction for Quinoline-4,7-diol is depicted below.

Caption: The Gould-Jacobs pathway for Quinoline-4,7-diol synthesis.

Experimental Protocols and Optimization

Protocol 1: Classical Thermal Synthesis

This protocol utilizes a high-boiling inert solvent to achieve the necessary temperature for cyclization.

Step 1: Condensation

-

In a round-bottom flask, combine 3-aminophenol (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq).

-

Heat the mixture at 110-130 °C for 1-2 hours. The reaction can be monitored by TLC to confirm the formation of the anilidomethylenemalonate intermediate.

-

Remove the ethanol byproduct under reduced pressure to drive the reaction to completion.

Step 2: Thermal Cyclization

-

Add the crude intermediate from Step 1 to a flask containing a high-boiling solvent (e.g., Dowtherm A, ~10 mL per gram of intermediate).

-

Heat the mixture to reflux (approx. 250-260 °C) under an inert atmosphere (e.g., Nitrogen) and maintain this temperature for 30-45 minutes.

-

Cool the reaction mixture. The cyclized product should precipitate. Dilute with a non-polar solvent like hexane to facilitate further precipitation.

-

Collect the solid by filtration, wash with hexane, and dry to obtain crude ethyl 4,7-dihydroxyquinoline-3-carboxylate.

Step 3 & 4: Hydrolysis and Decarboxylation

-

Suspend the crude ester in a 10% aqueous solution of sodium hydroxide.

-

Heat the mixture to reflux for 1-2 hours until hydrolysis is complete (monitored by TLC).

-

Cool the solution and carefully acidify with concentrated HCl to a pH of ~2-3. The carboxylic acid intermediate will precipitate.

-

Filter the solid, wash with cold water, and dry.

-

Place the dried carboxylic acid in a flask and heat it above its melting point until gas evolution (CO2) ceases.

-

The remaining solid is the crude Quinoline-4,7-diol, which can be purified by recrystallization.

Protocol 2: Microwave-Assisted Synthesis

Modern approaches utilize microwave irradiation to dramatically reduce reaction times and often improve yields for the cyclization step.[5]

Step 1: Condensation

-

Combine 3-aminophenol (1.0 eq) and diethyl ethoxymethylenemalonate (1.2 eq) in a microwave-safe vial equipped with a magnetic stir bar.

-

Heat the neat mixture in a microwave reactor at 120 °C for 10-15 minutes.

Step 2: Microwave Cyclization

-

Following condensation, heat the vial to 250 °C in the microwave reactor and hold for 5-10 minutes.[5] High pressure will be generated.

-

Cool the vial to room temperature. The product will often solidify.

-

Triturate the solid with a suitable solvent (e.g., acetonitrile or diethyl ether), filter, and wash to isolate the crude ethyl 4,7-dihydroxyquinoline-3-carboxylate.

-

Proceed with hydrolysis and decarboxylation as described in the classical protocol.

Data Summary and Optimization Strategies

| Parameter | Classical Thermal Method | Microwave-Assisted Method | Rationale for Optimization |

| Cyclization Temp. | >250 °C | 250-300 °C | High energy is required for the 6-electron electrocyclization.[4] |

| Cyclization Time | 30-60 min | 5-15 min | Microwave heating provides rapid, uniform energy transfer, accelerating the reaction.[5] |

| Solvent | Dowtherm A / Diphenyl Ether | Often solvent-free | Reduces waste and simplifies workup. |

| Typical Yields | Moderate | Moderate to Good | Microwave can minimize product decomposition due to shorter exposure to high heat.[5] |

| Key Challenge | Product decomposition, long reaction times | High pressure generation, specialized equipment | Careful optimization of time and temperature is crucial to maximize yield and minimize degradation.[5] |

Challenges in Purification and Characterization

The purification of quinoline derivatives, especially those with multiple hydroxyl groups, can be challenging.

Common Issues and Troubleshooting

-

Decomposition on Silica: The acidic nature of standard silica gel can cause decomposition of sensitive quinoline compounds.

-

Poor Solubility: Dihydroxylated quinolines may exhibit poor solubility in common organic solvents, making chromatographic purification difficult.

-

Tautomerism: The presence of both the 4-hydroxy and 4-oxo forms can sometimes lead to broadened peaks in NMR spectra or multiple spots on TLC.

Recommended Purification Workflow

For challenging purifications, a systematic approach is recommended. If standard crystallization fails, alternative methods should be explored.

Caption: Decision workflow for the purification of Quinoline-4,7-diol.

One effective strategy is to convert the basic quinoline into a salt, such as a hydrochloride or picrate.[6] These salts are often highly crystalline and can be purified by recrystallization. The pure free base can then be regenerated by treatment with a mild base.[6]

Alternative Synthetic Approaches

While the Gould-Jacobs reaction is a primary route, other classical methods for quinoline synthesis could be adapted.

-

Friedländer Synthesis: This reaction involves the condensation of a 2-aminoaryl ketone or aldehyde with a compound containing an active α-methylene group.[7][8] To synthesize Quinoline-4,7-diol, one would require 2-amino-4-hydroxyacetophenone and a reagent like ethyl acetoacetate, followed by hydrolysis and decarboxylation. The availability of the starting 2-amino-4-hydroxyacetophenone is the main consideration for this route.

-

Camps Cyclization: This involves the base-catalyzed intramolecular cyclization of an N-(2-acylaryl)amide.[1][2] For this target, the precursor would be an N-(2-acetyl-5-hydroxyphenyl)amide. The reaction conditions can be tuned to favor the formation of the quinolin-4-one product.[2]

Conclusion

The synthesis of Quinoline-4,7-diol is most reliably achieved through the Gould-Jacobs reaction, starting from 3-aminophenol. This method, while requiring harsh thermal conditions, is a robust and well-understood pathway. Modern adaptations using microwave irradiation offer significant advantages in terms of reaction time and efficiency, aligning with the principles of green chemistry. For researchers and drug development professionals, a thorough understanding of this core synthesis, coupled with strategic approaches to purification, is essential for accessing this versatile scaffold and exploring its potential in the design of new therapeutic agents.

References

-

Wikipedia. (n.d.). Friedländer synthesis. Retrieved January 6, 2026, from [Link]

-

Jatczak, A., & Gil-Jasiak, K. (2025). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. PMC. Retrieved January 6, 2026, from [Link]

-

ResearchGate. (n.d.). Camps cyclization of ketoamide insertion products to provide 4‐quinolones. Retrieved January 6, 2026, from [Link]

-

Wikipedia. (n.d.). Gould–Jacobs reaction. Retrieved January 6, 2026, from [Link]

-

Wikipedia. (n.d.). Camps quinoline synthesis. Retrieved January 6, 2026, from [Link]

-

Organic Reactions. (n.d.). The Friedländer Synthesis of Quinolines. Retrieved January 6, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Friedlaender Synthesis. Retrieved January 6, 2026, from [Link]

-

Name Reactions. (n.d.). Camps Quinoline Synthesis. Retrieved January 6, 2026, from [Link]

-

MDPI. (n.d.). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Retrieved January 6, 2026, from [Link]

-

LookChem. (n.d.). Purification of Quinoline. Retrieved January 6, 2026, from [Link]

-

Biotage. (n.d.). Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC. Retrieved January 6, 2026, from [Link]

Sources

- 1. Camps quinoline synthesis - Wikipedia [en.wikipedia.org]

- 2. Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 5. ablelab.eu [ablelab.eu]

- 6. Purification of Quinoline - Chempedia - LookChem [lookchem.com]

- 7. Friedländer synthesis - Wikipedia [en.wikipedia.org]

- 8. organicreactions.org [organicreactions.org]

An In-depth Technical Guide to the Physicochemical Properties of Quinoline-4,7-diol

Foreword: Unveiling the Potential of a Privileged Scaffold

To the researchers, medicinal chemists, and drug development pioneers, this guide serves as a comprehensive resource on the physicochemical properties of Quinoline-4,7-diol. The quinoline moiety is a cornerstone in medicinal chemistry, forming the backbone of numerous approved drugs with a wide spectrum of biological activities, including anticancer, antimalarial, and antibacterial effects.[1][2][3] Quinoline derivatives have demonstrated their prowess in modulating diverse biological pathways, making them a "privileged scaffold" in the quest for novel therapeutics.[4][5] Quinoline-4,7-diol, with its dual hydroxyl functionalization, presents a unique canvas for chemical modification and a subject of interest for understanding structure-activity relationships within this vital class of compounds.

This document moves beyond a simple recitation of facts. It is structured to provide a deep, practical understanding of Quinoline-4,7-diol, grounded in the principles of chemical analysis and experimental design. In the absence of extensive published experimental data for this specific molecule, this guide adopts the role of a virtual mentor, providing not only the foundational knowledge but also detailed, field-proven protocols for the comprehensive physicochemical characterization of this promising compound.

The Quinoline Scaffold: A Legacy of Therapeutic Innovation

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a versatile heterocyclic aromatic compound.[6] Its derivatives are found in nature, with quinine, an antimalarial alkaloid, being a prominent example.[3][6] The synthetic versatility of the quinoline core has led to the development of a vast library of compounds with a wide array of pharmacological activities.[1][2][5] The nitrogen atom in the ring system imparts basic properties and provides a handle for chemical modification, influencing the molecule's pharmacokinetic and pharmacodynamic profile.[7]

Quinoline-4,7-diol: Structure and Foundational Properties

Quinoline-4,7-diol, also known as 7-hydroxy-1H-quinolin-4-one, is a dihydroxylated derivative of quinoline. The presence of two hydroxyl groups significantly influences its electronic properties, solubility, and potential for hydrogen bonding, all of which are critical determinants of its biological activity and formulation characteristics.

Chemical Structure and Basic Identifiers

-

IUPAC Name: 7-hydroxy-1H-quinolin-4-one

-

Synonyms: Quinoline-4,7-diol, 4,7-Dihydroxyquinoline

-

CAS Number: 955938-89-3[8]

-

Molecular Formula: C₉H₇NO₂[8]

Predicted Physicochemical Properties

While experimental data is limited, computational models provide valuable initial estimates for several key properties. It is crucial to underscore that these are in silico predictions and must be validated through rigorous experimental determination.

| Property | Predicted Value | Source |

| XLogP3 | 0.2 | [8] |

| Hydrogen Bond Donor Count | 2 | [8] |

| Hydrogen Bond Acceptor Count | 3 | [8] |

| Rotatable Bond Count | 0 | [8] |

| Topological Polar Surface Area | 49.3 Ų | [8] |

| pKa (Strongest Acidic) | 9.51 (for 4,6-dihydroxyquinoline) | [10] |

| pKa (Strongest Basic) | 2.84 (for 4,6-dihydroxyquinoline) | [10] |

The predicted pKa values for the related 4,6-dihydroxyquinoline suggest that Quinoline-4,7-diol will exist in different ionization states depending on the pH of the environment. This is a critical consideration for its biological activity, solubility, and absorption.[10]

Tautomerism: A Key Consideration for Hydroxyquinolines

A crucial aspect of the chemistry of hydroxyquinolines is the potential for keto-enol tautomerism. For Quinoline-4,7-diol, the 4-hydroxy form can exist in equilibrium with its keto tautomer, 7-hydroxyquinolin-4(1H)-one. The position of this equilibrium is highly dependent on the solvent environment. In polar solvents, the keto form is often favored.[1] This tautomerism will significantly impact the interpretation of spectroscopic data.

Caption: Keto-enol tautomerism of Quinoline-4,7-diol.

Experimental Determination of Physicochemical Properties: A Practical Guide

The following sections provide detailed, step-by-step protocols for the experimental determination of the key physicochemical properties of Quinoline-4,7-diol. These protocols are designed to be self-validating and provide a robust framework for generating high-quality data.

Determination of Melting Point

The melting point is a fundamental indicator of purity. For a crystalline solid, a sharp melting range is expected.

Protocol:

-

Sample Preparation: Ensure the sample is dry and finely powdered.

-

Instrumentation: Utilize a calibrated melting point apparatus (e.g., capillary melting point apparatus).

-

Procedure:

-

Load a small amount of the sample into a capillary tube.

-

Place the capillary tube in the melting point apparatus.

-

Heat the sample at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample is liquid. This range is the melting point.

-

-

Causality: A broad melting range can indicate the presence of impurities, which disrupt the crystal lattice and lower the energy required to transition to the liquid phase.

Determination of Aqueous Solubility

Solubility is a critical parameter for drug development, influencing bioavailability and formulation. The pH-dependent solubility of Quinoline-4,7-diol should be investigated due to its ionizable hydroxyl groups.

Protocol: pH-Dependent Equilibrium Solubility (Shake-Flask Method)

-

Buffer Preparation: Prepare a series of buffers at different pH values (e.g., pH 2, 4, 6, 7.4, 9, and 12).

-

Sample Preparation: Add an excess amount of Quinoline-4,7-diol to each buffer solution in separate vials.

-

Equilibration: Shake the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Processing:

-

Centrifuge the samples to pellet the undissolved solid.

-

Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm filter to remove any remaining solid particles.

-

-

Quantification: Analyze the concentration of Quinoline-4,7-diol in the filtered supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[11]

-

Data Analysis: Plot the solubility (in mg/mL or µg/mL) as a function of pH.

Caption: Workflow for determining pH-dependent solubility.

Determination of pKa

The pKa values will define the ionization state of the molecule at different pH values. Potentiometric titration is a classic and reliable method for this determination.

Protocol: Potentiometric Titration

-

Sample Preparation: Dissolve a precisely weighed amount of Quinoline-4,7-diol in a suitable solvent (e.g., a mixture of water and a co-solvent like methanol or DMSO to ensure solubility).

-

Titration:

-

Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) to determine the pKa of the basic nitrogen.

-

In a separate experiment, titrate with a standardized solution of a strong base (e.g., 0.1 M NaOH) to determine the pKa values of the acidic hydroxyl groups.

-

-

Data Acquisition: Record the pH of the solution after each addition of the titrant using a calibrated pH meter.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points.

Spectroscopic Characterization

Spectroscopic analysis provides a fingerprint of the molecule and confirms its structure.

¹H and ¹³C NMR are essential for structural elucidation.

Protocol:

-

Sample Preparation: Dissolve 5-10 mg of the sample for ¹H NMR and 20-50 mg for ¹³C NMR in a deuterated solvent (e.g., DMSO-d₆, which is a good solvent for many polar compounds).[8]

-

Data Acquisition: Acquire the spectra on a high-resolution NMR spectrometer.

-

Data Interpretation:

-

¹H NMR: Expect signals in the aromatic region (typically 6-9 ppm) and signals for the hydroxyl and NH protons, which may be broad and their chemical shifts can be concentration and temperature-dependent.

-

¹³C NMR: Expect signals for the aromatic carbons and the carbons bearing the hydroxyl and carbonyl (if in keto form) groups.

-

FTIR provides information about the functional groups present in the molecule.

Protocol:

-

Sample Preparation: Prepare a KBr pellet containing a small amount of the sample or use an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

-

Data Interpretation: Look for characteristic absorption bands:

-

O-H stretching (broad band around 3200-3600 cm⁻¹)

-

N-H stretching (if in the keto form, around 3300-3500 cm⁻¹)

-

C=O stretching (if in the keto form, around 1650-1700 cm⁻¹)

-

Aromatic C=C and C=N stretching (around 1400-1600 cm⁻¹)

-

C-O stretching (around 1200-1300 cm⁻¹)

-

UV-Vis spectroscopy provides information about the electronic transitions within the molecule.

Protocol:

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable UV-transparent solvent (e.g., ethanol or methanol).

-

Data Acquisition: Record the absorption spectrum over a range of approximately 200-400 nm.

-

Data Interpretation: The spectrum will show characteristic absorption maxima (λ_max) corresponding to π-π* and n-π* electronic transitions within the quinoline ring system. The position and intensity of these bands can be sensitive to pH and solvent polarity.[2][3]

Conclusion: A Foundation for Future Discovery

Quinoline-4,7-diol represents a molecule of significant interest within the broader, pharmacologically validated class of quinoline derivatives. While a comprehensive, publicly available dataset of its physicochemical properties is yet to be established, this guide provides the necessary framework for its thorough characterization. The protocols outlined herein are designed to be robust and reliable, enabling researchers to generate the high-quality data needed to unlock the full potential of this and other novel quinoline-based compounds. By understanding and meticulously characterizing the fundamental physicochemical properties of Quinoline-4,7-diol, the scientific community can build a solid foundation for its potential application in drug discovery and development.

References

- NINGBO INNO PHARMCHEM CO.,LTD. The Role of Quinoline Derivatives in Modern Drug Discovery.

- Oriental Journal of Chemistry. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives.

- Ajani, O. O., Iyaye, K. T., & Ademosun, O. T. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances, 12(30), 19373-19403.

- Perez, C., et al. (2023). Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. Molecules, 28(20), 7076.

- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 39869818, Quinoline-4,7-diol.

- Santa Cruz Biotechnology. Quinoline-4,7-diol.

- Wikipedia. Quinoline.

- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 7047, Quinoline.

- BenchChem. Application Notes and Protocols for the Analytical Determination of Quinoline Compounds.

- Mondal, S., & Roy, S. (2022). Review on recent development of quinoline for anticancer activities. Future Journal of Pharmaceutical Sciences, 8(1), 1-19.

- Carvajal, T. M., & Wei, H. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech, 20(3), 113.

- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 440737, Quinoline-4,8-diol.

- MDPI. Quinolin-4-ones: Methods of Synthesis and Application in Medicine.

- Jain, A. K., et al. (2014). Biological activities of quinoline derivatives. ResearchGate.

- FooDB. Showing Compound 4,6-Dihydroxyquinoline (FDB023301).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Rapid determination of quinoline and 2-hydroxyquinoline in quinoline biodegradation process by tri-wavelength UV/Vis spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Experimental and quantum chemical study of photochemical properties of 4-hydroxyquinoline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. guidechem.com [guidechem.com]

- 5. researchgate.net [researchgate.net]

- 6. scirp.org [scirp.org]

- 7. 7-Hydroxyquinoline | C9H7NO | CID 135426866 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. Showing Compound 4,6-Dihydroxyquinoline (FDB023301) - FooDB [foodb.ca]

- 11. pdf.benchchem.com [pdf.benchchem.com]

Quinoline-4,7-diol crystal structure analysis

An In-depth Technical Guide to the Crystal Structure Analysis of Quinoline-4,7-diol for Researchers, Scientists, and Drug Development Professionals

Abstract

Quinoline derivatives are fundamental scaffolds in medicinal chemistry and materials science, exhibiting a wide array of biological activities and physicochemical properties.[1][2] Among these, quinoline-4,7-diol presents a compelling target for structural investigation due to its potential for diverse intermolecular interactions, which can influence its solid-state properties and bioavailability. As of the latest literature review, a definitive single-crystal X-ray structure of quinoline-4,7-diol has not been publicly reported. This guide, therefore, serves as a comprehensive technical roadmap for researchers, providing the necessary protocols and theoretical underpinnings to successfully determine and analyze its crystal structure. We will navigate the entire workflow, from synthesis and crystallization to advanced computational analysis of intermolecular forces, using established methodologies and citing analogous quinoline structures to illustrate key concepts.

Introduction: The Significance of Quinoline-4,7-diol

The quinoline ring system is a privileged structure in drug discovery, forming the core of numerous therapeutic agents, including antimalarials, antibacterials, and anticancer drugs.[2][3] The specific placement of hydroxyl groups at the 4- and 7-positions of the quinoline scaffold in quinoline-4,7-diol imparts a unique electronic and hydrogen-bonding potential. The tautomeric nature of the 4-hydroxyquinoline moiety, which can exist in the keto form as 7-hydroxy-1H-quinolin-4-one, further complicates and enriches its potential solid-state behavior.[4][5]

A definitive crystal structure would provide invaluable insights into:

-

Molecular Geometry: Precise bond lengths, bond angles, and torsion angles.

-

Tautomeric and Prototropic Equilibria: Unambiguously determine the dominant tautomer in the solid state.

-

Intermolecular Interactions: Elucidate the hydrogen-bonding networks, π-π stacking, and other non-covalent interactions that govern crystal packing.

-

Polymorphism: Provide a basis for identifying and characterizing different crystalline forms, which can have profound implications for drug development.

This guide is structured to empower researchers to undertake this investigation, providing both the "how" and the "why" behind each step of the crystal structure analysis pipeline.

Part 1: Synthesis and Crystallization of Quinoline-4,7-diol

Synthetic Considerations

The synthesis of quinoline-4,7-diol can be approached through various established methods for quinoline synthesis.[1][3][6] A common strategy involves the cyclization of appropriately substituted anilines. For instance, the Conrad-Limpach reaction, which utilizes anilines and β-ketoesters, is a well-established route to quinolin-4-ones.[7] Subsequent functional group manipulations would then be required to introduce the 7-hydroxy group.

Protocol for Single Crystal Growth via Recrystallization

Obtaining high-quality single crystals is the most critical and often the most challenging step in X-ray crystallography. Recrystallization is a powerful technique for purifying solid organic compounds and for growing single crystals.[8][9][10][11][12] The principle relies on the differential solubility of the compound in a given solvent at different temperatures.[12]

Objective: To grow single crystals of quinoline-4,7-diol suitable for single-crystal X-ray diffraction (SC-XRD).

Materials:

-

Crude quinoline-4,7-diol powder

-

A selection of analytical grade solvents (e.g., ethanol, methanol, acetone, ethyl acetate, water, N,N-dimethylformamide (DMF))

-

Small Erlenmeyer flasks (10-25 mL)

-

Hot plate with stirring capabilities

-

Pasteur pipettes and bulbs

-

Filter paper

-

Crystallization dish or beaker

-

Parafilm or aluminum foil

Step-by-Step Protocol:

-

Solvent Screening: The ideal solvent will dissolve quinoline-4,7-diol sparingly at room temperature but completely at its boiling point.[10]

-

Place a few milligrams of crude quinoline-4,7-diol into several small test tubes.

-

Add ~0.5 mL of a different solvent to each test tube and observe the solubility at room temperature.

-

Gently heat the test tubes with insoluble or sparingly soluble samples to the boiling point of the solvent and observe if the compound dissolves.

-

Allow the hot solutions to cool slowly to room temperature. The ideal solvent will show the formation of crystalline precipitate upon cooling.

-

-

Dissolution:

-

Place the bulk of the crude quinoline-4,7-diol in a small Erlenmeyer flask.

-

Add the chosen solvent dropwise to the flask while heating and stirring. Add just enough hot solvent to completely dissolve the solid.[8] An excess of solvent will reduce the yield.

-

-

Hot Filtration (if necessary):

-

If insoluble impurities are present, perform a hot gravity filtration. This involves filtering the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step should be done quickly to prevent premature crystallization.

-

-

Slow Cooling for Crystal Growth:

-

Cover the flask with a watch glass or loosely with parafilm (with a few holes poked in it) to allow for slow evaporation of the solvent.

-

Allow the flask to cool slowly and undisturbed to room temperature. Rapid cooling often leads to the formation of small, poorly-defined crystals.

-

Once at room temperature, the flask can be transferred to a refrigerator (2-4 °C) to maximize crystal yield.

-

-

Isolation and Drying:

-

Collect the formed crystals by vacuum filtration using a Büchner funnel.[12]

-

Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.

-

Allow the crystals to air-dry completely.

-

Part 2: Single-Crystal X-ray Diffraction (SC-XRD) Analysis

SC-XRD is the definitive method for determining the three-dimensional atomic arrangement in a crystalline solid.[13][14][15]

The SC-XRD Experimental Workflow

The process can be broken down into several key stages, from crystal mounting to data processing.[16]

Caption: The experimental workflow for single-crystal X-ray diffraction analysis.

Detailed Protocol for SC-XRD Data Acquisition and Processing

Objective: To collect and process high-quality diffraction data from a single crystal of quinoline-4,7-diol.

Instrumentation and Software:

-

A modern single-crystal X-ray diffractometer equipped with a microfocus X-ray source (e.g., Mo Kα or Cu Kα radiation) and a sensitive detector (e.g., CCD or CMOS).[17]

-

Software for data collection and processing (e.g., CrysAlisPro, APEX).

-

Software for structure solution and refinement (e.g., SHELXT, SHELXL, Olex2).[14]

Step-by-Step Methodology:

-

Crystal Selection and Mounting:

-

Under a polarizing microscope, select a well-formed crystal with sharp edges and no visible defects.

-

Mount the crystal on a suitable holder (e.g., a MiTeGen MicroMount) using a cryoprotectant oil.

-

Flash-cool the crystal in a stream of cold nitrogen gas (typically 100 K) to minimize radiation damage during data collection.

-

-

Data Collection:

-

Center the crystal in the X-ray beam.[13]

-

Collect a preliminary set of diffraction images to determine the unit cell parameters and Bravais lattice.[13]

-

Based on the unit cell and crystal symmetry, the data collection software will devise a strategy to collect a complete and redundant dataset. This typically involves rotating the crystal through a series of angles while exposing it to X-rays.[15]

-

-

Data Reduction and Integration:

-

Structure Solution and Refinement:

-

The processed data is used to solve the phase problem and generate an initial electron density map. This is often achieved using direct methods or Patterson methods.

-

An initial molecular model is built into the electron density map.

-

The model is then refined using a least-squares algorithm, which adjusts atomic positions, and thermal parameters to improve the agreement between the calculated and observed diffraction data.[14]

-

Part 3: In-depth Crystal Structure Analysis and Interpretation

Once a refined crystal structure is obtained, the next step is a thorough analysis of its features. While we do not have experimental data for quinoline-4,7-diol, we can use data from related quinoline derivatives found in the Cambridge Structural Database (CSD) as a basis for discussion.[18][19]

Molecular Geometry

The primary information obtained from a crystal structure is the precise location of each atom in the unit cell. This allows for the calculation of:

-

Bond Lengths and Angles: These can be compared to standard values to identify any unusual geometric features, such as strain or delocalization.

-

Torsion Angles: These define the conformation of the molecule. For quinoline-4,7-diol, key torsion angles would describe the orientation of the hydroxyl groups relative to the quinoline ring.

-

Planarity: The planarity of the quinoline ring system can be assessed.

Table 1: Hypothetical Crystallographic Data for Quinoline-4,7-diol (Illustrative Example)

| Parameter | Value |

| Chemical Formula | C₉H₇NO₂ |

| Formula Weight | 161.16 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a, b, c (Å) | 8.5, 6.2, 12.1 |

| α, β, γ (°) | 90, 105.2, 90 |

| Volume (ų) | 635.4 |

| Z | 4 |

| Density (calculated) | 1.685 g/cm³ |

| R-factor (R1) | < 0.05 |

| Goodness-of-fit (GOF) | ~1.0 |

Note: This data is hypothetical and serves as an example of what would be reported.

Advanced Analysis of Intermolecular Interactions

Understanding the non-covalent interactions within a crystal is crucial for explaining its physical properties and for designing new materials.

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal.[20][21][22] The Hirshfeld surface is a molecular surface that partitions the crystal electron density into regions associated with each molecule.[23]

Caption: The logical workflow of Hirshfeld surface analysis.

The analysis provides two key visualizations:

-

d_norm surface: This surface is colored to show contacts that are shorter (red), equal to (white), or longer (blue) than the van der Waals radii of the interacting atoms. Red spots highlight close intermolecular contacts, such as hydrogen bonds.[24]

-

2D Fingerprint Plot: This is a 2D histogram of the distances from the Hirshfeld surface to the nearest atom inside (dᵢ) and outside (dₑ) the surface. Different types of interactions have characteristic shapes in the fingerprint plot, allowing for their quantification.[25] For quinoline-4,7-diol, we would expect prominent features corresponding to O···H/H···O hydrogen bonds and H···H contacts.

QTAIM is a theoretical model that analyzes the topology of the electron density to define atoms, chemical bonds, and intermolecular interactions.[26][27][28] By locating critical points in the electron density, QTAIM can provide a quantitative description of bonding interactions.[28] For example, the presence of a bond path and a bond critical point between two atoms is a universal indicator of a chemical bond.[28] This analysis can be used to characterize the strength and nature of the hydrogen bonds and other weak interactions in the crystal lattice of quinoline-4,7-diol.

Conclusion

While the definitive crystal structure of quinoline-4,7-diol remains to be elucidated, this guide provides a comprehensive framework for its determination and analysis. By following the detailed protocols for synthesis, crystallization, and single-crystal X-ray diffraction, researchers can obtain high-quality structural data. Subsequent in-depth analysis, incorporating advanced techniques such as Hirshfeld surface analysis and QTAIM, will allow for a complete understanding of the molecular geometry and the intricate network of intermolecular interactions that govern its solid-state architecture. The insights gained from such a study will be invaluable for the rational design of new pharmaceuticals and functional materials based on the quinoline scaffold.

References

-

Atoms in molecules - Wikipedia. Wikipedia. [Link]

-

The Hirshfeld Surface - CrystalExplorer. CrystalExplorer. [Link]

-

Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals - Scirp.org. Scientific Research Publishing. [Link]

-

CRYSTALS - Chemical Crystallography - University of Oxford. University of Oxford. [Link]

-

Recrystallization1. University of Colorado Boulder. [Link]

-

(PDF) Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals - ResearchGate. ResearchGate. [Link]

-

Crystal Impact - Software for Scientists. Crystal Impact. [Link]

-

What are the freely available crystal-structure visualization softwares? Matter Modeling Stack Exchange. [Link]

-

QTAIM: quantum theory of atoms in molecules - American Crystallographic Association. American Crystallographic Association. [Link]

-

Recrystallization. University of California, Los Angeles. [Link]

-

The Use of Hirshfeld Surface Analysis Tools to Study the Intermolecular Interactions in Single Molecule Magnets - MDPI. MDPI. [Link]

-

CrystalMaker Software: Crystal & Molecular Structures Modelling and Diffraction. CrystalMaker Software. [Link]

-

(IUCr) Crystallographic software list. International Union of Crystallography. [Link]

-

Hirshfeld methods and Quantum Crystallography - cdifx. CDIFX. [Link]

-

A beginner’s guide to X-ray data processing | The Biochemist - Portland Press. Portland Press. [Link]

-

Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. Mettler Toledo. [Link]

-

Recrystallization (chemistry) - Wikipedia. Wikipedia. [Link]

-

High-throughput quantum theory of atoms in molecules (QTAIM) for geometric deep learning of molecular and reaction properties - Digital Discovery (RSC Publishing). Royal Society of Chemistry. [Link]

-

The MC-QTAIM analysis reveals an exotic bond in the coherently quantum superposed Malonaldehyde - arXiv. arXiv. [Link]

-

Single-crystal X-ray Diffraction - SERC (Carleton). Carleton College. [Link]

-

Quinoline-4,7-diol | C9H7NO2 | CID 39869818 - PubChem - NIH. National Institutes of Health. [Link]

-

Recrystallization - Chemistry LibreTexts. Chemistry LibreTexts. [Link]

-

(PDF) X-Ray Crystallographic Studies in A Series of Substituted (Fluorinated) 2-(2-Pyridyl)Quinolines - ResearchGate. ResearchGate. [Link]

-

1 An Introduction to the Quantum Theory of Atoms in Molecules - Wiley-VCH. Wiley-VCH. [Link]

-

What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? Creative Biostructure. [Link]

-

Structures of the quinoline derivatives. - ResearchGate. ResearchGate. [Link]

-

X-ray crystallography - Wikipedia. Wikipedia. [Link]

-

X‐Ray derived structures of quinolines 9, 23 o, 24 i, and 59. - ResearchGate. ResearchGate. [Link]

-

Quinoline - Wikipedia. Wikipedia. [Link]

-

Selective Copper(II) Complexes against Mycobacterium tuberculosis | ACS Omega. American Chemical Society. [Link]

-

Cambridge Structural Database - Wikipedia. Wikipedia. [Link]

-

Quinolin-4-ones: Methods of Synthesis and Application in Medicine - MDPI. MDPI. [Link]

-

Synthesis of quinolines - Organic Chemistry Portal. Organic Chemistry Portal. [Link]

-

An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities - Preprints.org. Preprints.org. [Link]

-

Showing metabocard for Quinoline-4,8-diol (HMDB0060289). The Human Metabolome Database. [Link]

-

Crystal structure and Hirshfeld surface analyses, interaction energy calculations and energy frameworks of methyl 2-[(4-cyanophenyl)methoxy]quinoline-4-carboxylate - PubMed Central. National Institutes of Health. [Link]

-

About the Cambridge Structural Database (CSD) - CCDC. The Cambridge Crystallographic Data Centre. [Link]

-

CCDC 970504: Experimental Crystal Structure Determination - Research Explorer - The University of Manchester. The University of Manchester. [Link]

-

Isoquinoline - Wikipedia. Wikipedia. [Link]

-

Using Quinolin-4-Ones as Convenient Common Precursors for a Metal-Free Total Synthesis of Both Dubamine and Graveoline Alkaloids and Diverse Structural Analogues - PMC - NIH. National Institutes of Health. [Link]

-

Application of Quinoline Ring in Structural Modification of Natural Products - NIH. National Institutes of Health. [Link]

-

Synthesis, Characterization, and Antileishmanial Activity of Certain Quinoline-4-carboxylic Acids - ResearchGate. ResearchGate. [Link]

-

Chemical structures of compounds 46–62. - ResearchGate. ResearchGate. [Link]

-

Quinoline | C9H7N | CID 7047 - PubChem - NIH. National Institutes of Health. [Link]

Sources

- 1. Quinoline - Wikipedia [en.wikipedia.org]

- 2. Application of Quinoline Ring in Structural Modification of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Quinolin-4-ones: Methods of Synthesis and Application in Medicine [mdpi.com]

- 4. Quinoline-4,7-diol | C9H7NO2 | CID 39869818 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. hmdb.ca [hmdb.ca]

- 6. Quinoline synthesis [organic-chemistry.org]

- 7. preprints.org [preprints.org]

- 8. people.chem.umass.edu [people.chem.umass.edu]

- 9. Recrystallization [sites.pitt.edu]

- 10. mt.com [mt.com]

- 11. Recrystallization (chemistry) - Wikipedia [en.wikipedia.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 14. creative-biostructure.com [creative-biostructure.com]

- 15. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 16. portlandpress.com [portlandpress.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. Cambridge Structural Database - Wikipedia [en.wikipedia.org]

- 19. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 20. scirp.org [scirp.org]

- 21. researchgate.net [researchgate.net]

- 22. Crystal structure and Hirshfeld surface analyses, interaction energy calculations and energy frameworks of methyl 2-[(4-cyanophenyl)methoxy]quinoline-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 23. crystalexplorer.net [crystalexplorer.net]

- 24. mdpi.com [mdpi.com]

- 25. cdifx.univ-rennes.fr [cdifx.univ-rennes.fr]

- 26. Atoms in molecules - Wikipedia [en.wikipedia.org]

- 27. QTAIM: quantum theory of atoms in molecules [amercrystalassn.org]

- 28. application.wiley-vch.de [application.wiley-vch.de]

An In-depth Technical Guide to the Synthesis and Isolation of Quinoline-4,7-diol

This guide provides a comprehensive technical overview for the discovery and isolation of Quinoline-4,7-diol, a heterocyclic aromatic compound with significant potential in medicinal chemistry and drug development. Drawing upon established synthetic methodologies and purification principles, this document offers researchers, scientists, and professionals in drug development a detailed roadmap from precursor selection to the acquisition of the purified compound.

Introduction: The Significance of the Quinoline Scaffold

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged scaffold in medicinal chemistry.[1][2] Its derivatives exhibit a vast array of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[3][4] The substitution pattern on the quinoline core dictates its pharmacological profile, making the development of synthetic routes to novel derivatives a cornerstone of drug discovery.[5] Quinoline-4,7-diol, in particular, presents as an intriguing target for synthesis due to the presence of two hydroxyl groups, which can act as handles for further functionalization or as key interacting moieties with biological targets. It is important to note that Quinoline-4,7-diol can exist in tautomeric forms, with the 7-hydroxy-1H-quinolin-4-one form being a significant contributor.[6]

Retrosynthetic Analysis and Proposed Synthetic Pathway

While direct literature on the specific synthesis of Quinoline-4,7-diol is not abundant, a robust and logical synthetic route can be devised based on well-established named reactions for quinoline synthesis. The Gould-Jacobs reaction stands out as the most promising approach for the synthesis of 4-hydroxyquinolines.[7][8]

Our retrosynthetic analysis points to m-aminophenol as the ideal starting material, as its hydroxyl group at the meta position will ultimately be positioned at the 7-position of the quinoline ring. The 4-hydroxy group will be constructed during the reaction sequence.

Diagram 1: Retrosynthetic Analysis of Quinoline-4,7-diol

Caption: Step-by-step workflow for the synthesis of Quinoline-4,7-diol.

Part 2: Isolation and Purification of Quinoline-4,7-diol

The isolation and purification of Quinoline-4,7-diol from the crude reaction mixture is critical to obtain a product of high purity suitable for research and development. A multi-step purification strategy is recommended.

Purification Protocol

Step 1: Initial Work-up and Extraction

-

Dissolve the crude Quinoline-4,7-diol in a dilute aqueous solution of sodium hydroxide to form the sodium salt.

-

Wash the basic solution with an organic solvent (e.g., dichloromethane or ethyl acetate) to remove non-acidic impurities.

-

Carefully re-precipitate the Quinoline-4,7-diol by acidifying the aqueous layer with hydrochloric acid to a neutral pH.

-

Filter the precipitate and wash thoroughly with deionized water.

-

Dry the solid under vacuum.

Causality: This acid-base extraction leverages the phenolic nature of the hydroxyl groups on Quinoline-4,7-diol. By converting it to its water-soluble salt, organic impurities can be effectively washed away.

Step 2: Recrystallization

-

Dissolve the dried crude product in a minimal amount of a suitable hot solvent. A polar solvent like ethanol, methanol, or a mixture with water is likely to be effective.

-

Allow the solution to cool slowly to room temperature, and then in an ice bath to promote the formation of well-defined crystals.

-

Collect the crystals by filtration and wash with a small amount of the cold recrystallization solvent.

-

Dry the purified crystals under vacuum.

Causality: Recrystallization is a powerful technique for purifying solid compounds. The principle is based on the differential solubility of the desired compound and impurities in a given solvent at different temperatures.

Step 3: Column Chromatography (Optional, for High Purity)

For obtaining very high purity Quinoline-4,7-diol, column chromatography can be employed.

-

Prepare a silica gel column.

-

Dissolve the recrystallized product in a minimal amount of the eluent or a more polar solvent.

-

Load the sample onto the column.

-

Elute the column with a suitable solvent system. A gradient of increasing polarity, for instance, from dichloromethane to a mixture of dichloromethane and methanol, would likely be effective.

-

Collect the fractions and monitor by thin-layer chromatography (TLC).

-

Combine the pure fractions and evaporate the solvent to yield the final product.

Causality: Column chromatography separates compounds based on their differential adsorption to the stationary phase (silica gel) and solubility in the mobile phase (eluent). The moderate polarity of Quinoline-4,7-diol should allow for good separation from any remaining impurities.

Diagram 3: Purification Workflow for Quinoline-4,7-diol

Caption: A multi-step purification strategy for isolating high-purity Quinoline-4,7-diol.

Characterization

The identity and purity of the synthesized Quinoline-4,7-diol should be confirmed by standard analytical techniques:

| Technique | Expected Observations |

| Melting Point | A sharp melting point range is indicative of high purity. |

| ¹H NMR | The spectrum should show characteristic peaks for the aromatic protons on the quinoline ring, as well as signals for the hydroxyl protons. The integration of the signals should correspond to the number of protons in the molecule. |

| ¹³C NMR | The spectrum will show the expected number of carbon signals for the quinoline core, including those for the carbons bearing the hydroxyl groups. |

| Mass Spectrometry | The mass spectrum should show a molecular ion peak corresponding to the molecular weight of Quinoline-4,7-diol (161.16 g/mol ). [6][9] |

| FT-IR | The IR spectrum should exhibit characteristic absorption bands for O-H stretching of the hydroxyl groups and C=C and C=N stretching of the quinoline ring. |

| Elemental Analysis | The percentages of Carbon, Hydrogen, and Nitrogen should be in close agreement with the calculated values for C₉H₇NO₂. |

Potential Biological Significance and Future Directions

While specific biological data for Quinoline-4,7-diol is not extensively reported, the broader class of hydroxyquinolines and quinoline derivatives are known for a wide range of pharmacological activities. [2]The presence of two hydroxyl groups on the Quinoline-4,7-diol scaffold makes it an attractive candidate for screening in various biological assays, particularly in areas where quinolines have shown promise, such as anticancer and antimicrobial research. [3][4] Future work could involve the derivatization of the hydroxyl groups to generate a library of related compounds for structure-activity relationship (SAR) studies. For instance, the conversion of the 4-hydroxyl group to a 4-chloro group, a common intermediate in the synthesis of drugs like chloroquine, could be explored. [10][11]

Conclusion

This technical guide outlines a scientifically sound and detailed approach for the synthesis and isolation of Quinoline-4,7-diol. By leveraging the well-established Gould-Jacobs reaction and standard purification techniques, researchers can confidently produce this valuable compound for further investigation in drug discovery and development. The provided protocols and the rationale behind each step are intended to empower scientists to successfully navigate the synthesis and purification of this and other related quinoline derivatives.

References

Sources

- 1. Quinoline - Wikipedia [en.wikipedia.org]

- 2. Application of Quinoline Ring in Structural Modification of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Natural Products, Synthesis, and Biological Activities of Quinolines (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Biologically active quinoline and quinazoline alkaloids part I - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Biologically Active Quinoline and Quinazoline Alkaloids Part II - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Quinoline-4,7-diol | C9H7NO2 | CID 39869818 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 8. mdpi.com [mdpi.com]

- 9. scbt.com [scbt.com]

- 10. CHLOROQUINE synthesis - chemicalbook [chemicalbook.com]

- 11. 4,7-Dichloroquinoline synthesis - chemicalbook [chemicalbook.com]

Quinoline-4,7-diol derivatives and analogues

An In-Depth Technical Guide to Quinoline-4,7-diol Derivatives and Analogues

Executive Summary

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of pharmacologically active agents.[1][2] This guide focuses on a specific, highly functionalized subclass: Quinoline-4,7-diol and its analogues, which exist predominantly in their 7-hydroxy-4-quinolone tautomeric form. This tautomerism is not merely a chemical curiosity; the 4-oxo and N-H groups are critical for key drug-target interactions, particularly in antimalarial and anticancer contexts.[3][4] We will delve into the synthetic landscape of this core, explore its diverse biological activities with a focus on anticancer mechanisms, provide validated protocols for its evaluation, and dissect the structure-activity relationships that drive potency and selectivity.

The Core Scaffold: Synthesis and Physicochemical Properties

The chemical identity of quinoline-4,7-diol is most accurately represented by its more stable keto-enol tautomer, 7-hydroxy-4-quinolone. Theoretical calculations and experimental data confirm that the 4-quinolone (keto) form is favored over the 4-hydroxyquinoline (enol) form in both solid and solution states, a crucial feature for its biological activity.[3][4][5]

Synthetic Strategies

The construction of the 7-hydroxy-4-quinolone core can be achieved through several established synthetic routes. The choice of method is often dictated by the desired substitution pattern and the availability of starting materials.

A. The Gould-Jacobs Reaction: This is a versatile and widely used method for constructing the 4-quinolone ring system.[1] The reaction proceeds by condensing a substituted aniline (in this case, m-aminophenol) with a dialkyl alkoxymethylenemalonate, followed by thermal cyclization and subsequent hydrolysis/decarboxylation.

-

Rationale: The initial condensation forms an anilinomethylenemalonate intermediate. The high temperature of the cyclization step (typically ~250°C in a high-boiling point solvent like Dowtherm A) is necessary to overcome the activation energy for the intramolecular aromatic substitution, which closes the pyridine ring. The regioselectivity is controlled by the initial aniline substitution.[6]

Caption: The Gould-Jacobs reaction pathway for synthesizing the 7-hydroxy-4-quinolone core.

B. Friedländer and Camps Cyclizations: Alternative routes like the Friedländer synthesis (condensation of an o-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group) or the Camps cyclization (base-catalyzed intramolecular cyclization of N-(2-acylaryl)amides) can also be adapted to produce these scaffolds.[6][7] The choice of base in the Camps cyclization can be critical for controlling the regioselectivity of the ring closure.[6]

C. Multi-step Synthesis from Halogenated Precursors: A more targeted but lengthy approach involves building the molecule from a pre-functionalized starting material, such as 6-bromoisatin. This allows for precise control over the final substitution pattern, as demonstrated in the synthesis of 7-hydroxyquinoline-4-carboxylic acid.[8]

Biological Activity and Mechanisms of Action

Derivatives of the 7-hydroxy-4-quinolone scaffold exhibit a remarkable breadth of biological activities, with anticancer effects being the most prominently studied.[2] Their mechanism often involves the induction of programmed cell death (apoptosis) and interference with the cell cycle.[9]

Anticancer Activity

Numerous studies have demonstrated the potent cytotoxic effects of 7-hydroxy-4-quinolone analogues against a panel of human cancer cell lines.[10][11] The primary mechanisms identified are the induction of apoptosis and cell cycle arrest at the G2/M phase.[9]

-

Apoptosis Induction: Active compounds have been shown to increase the levels of active caspase-3, a key executioner caspase in the apoptotic cascade.[9] This suggests the engagement of the mitochondrial (intrinsic) apoptotic pathway. The process involves the disruption of mitochondrial membrane potential, release of cytochrome c, and subsequent activation of the caspase cascade, leading to programmed cell death.

-

Cell Cycle Arrest: By arresting the cell cycle at the G2/M checkpoint, these compounds prevent cancer cells from entering mitosis, thereby inhibiting proliferation. This effect can be mediated through pathways involving proteins like Bak and p53.[9]

Caption: Simplified signaling pathway for apoptosis induction by 7-hydroxy-4-quinolone derivatives.

Antimicrobial and Antioxidant Properties

While anticancer activity is a major focus, the quinolone core is historically famous for its antibacterial properties.[12] The primary mechanism involves the inhibition of bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV, which are essential for DNA replication and repair.[13][14] This leads to the fragmentation of the bacterial chromosome and cell death.[14] Additionally, certain derivatives have shown potential as antioxidants by demonstrating the ability to scavenge free radicals in assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) test.[12]

Methodologies for Screening and Characterization

The evaluation of novel 7-hydroxy-4-quinolone derivatives requires a suite of robust and validated in vitro assays. As a Senior Application Scientist, it is imperative to not only follow protocols but to understand their underlying principles to ensure data integrity.

In Vitro Anticancer Evaluation: MTT Assay Protocol

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric method for assessing cell viability and cytotoxicity.[12] Its principle lies in the reduction of the yellow tetrazolium salt MTT by metabolically active cells, primarily by mitochondrial dehydrogenases, to form purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Protocol:

-

Cell Seeding: Plate human cancer cells (e.g., A549, HCT116) in a 96-well flat-bottom plate at a density of 5,000–10,000 cells/well in 100 µL of complete culture medium.

-

Causality: A 24-hour incubation at 37°C and 5% CO₂ allows cells to adhere and enter a logarithmic growth phase, ensuring they are healthy and responsive at the time of treatment.[12]

-

-

Compound Treatment: Prepare a stock solution of the test compound in DMSO. Perform serial dilutions in culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity.[12] Replace the old medium with 100 µL of the medium containing the test compound or vehicle control.

-

Incubation: Incubate the plates for a defined period (e.g., 48 or 72 hours) under standard culture conditions.

-

MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in sterile PBS) to each well and incubate for an additional 2 to 4 hours.

-

Causality: This incubation period is critical to allow sufficient time for viable cells to metabolize the MTT into formazan crystals.[12]

-

-

Solubilization: Carefully aspirate the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well. Agitate the plate gently to dissolve the formazan crystals completely.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell viability).[11]

Caption: Standard experimental workflow for determining IC50 values using the MTT cytotoxicity assay.

Antimicrobial Susceptibility Testing: Broth Microdilution

This method determines the Minimum Inhibitory Concentration (MIC), a key metric for antimicrobial efficacy.[15]

Step-by-Step Protocol:

-

Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., S. aureus, E. coli) adjusted to a 0.5 McFarland standard, which is then further diluted to yield a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

Compound Dilution: Perform a two-fold serial dilution of the test compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

-

Inoculation: Add the standardized bacterial suspension to each well. Include a positive control (bacteria, no compound) and a negative control (broth only).

-

Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours.[12]

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity).[12][15]

Structure-Activity Relationship (SAR) and Lead Optimization

Understanding the relationship between chemical structure and biological activity is paramount for rational drug design. For 7-hydroxy-4-quinolone derivatives, several key structural features influence their potency.

-

The 4-Oxo and 1-NH Groups: These functionalities are crucial for interacting with biological targets. They are believed to be the primary sites for binding to DNA gyrase.[16] Docking studies also highlight their key role in interactions within the active sites of protein kinases.[3]

-

Substitution at the 7-Position: The hydroxyl group at C-7 is a key feature of this subclass. Its ability to act as a hydrogen bond donor/acceptor can significantly influence target binding. SAR studies on related 4-aminoquinolines have shown that the nature of the substituent at the 7-position (e.g., Cl, I, Br vs. F, OMe) dramatically impacts antimalarial activity, underscoring the electronic and steric importance of this position.[17]

-

Modifications at Other Positions: Introducing various substituents on the benzenoid ring or at the C-3 position can modulate the compound's activity, solubility, and metabolic stability. For example, adding bulky or hydrophobic groups can enhance activity, but may also increase metabolic degradation.[9][18]

Quantitative SAR Data: Anticancer Activity

The following table summarizes the in vitro cytotoxic activity (IC₅₀ in µM) of several modified 4-hydroxyquinolone analogues against a panel of human cancer cell lines, demonstrating how structural modifications impact potency.

| Compound | HCT116 (Colon) IC₅₀ (µM) | A549 (Lung) IC₅₀ (µM) | PC3 (Prostate) IC₅₀ (µM) | MCF-7 (Breast) IC₅₀ (µM) | Reference |

| 3d | 46.5 | - | - | 34.2 | [12] |

| 3e | 29.5 | 67.0 | - | - | [11][12] |

| 3g | >100 | >100 | 25.4 | >100 | [10] |

| 3h | - | 87.9 | 29.3 | - | [12] |

| 3i | 33.4 | 73.0 | - | - | [12] |

Data synthesized from multiple sources.[10][11][12] Dashes (-) indicate data not reported.

Conclusion and Future Directions

The 7-hydroxy-4-quinolone scaffold represents a versatile and potent core for the development of novel therapeutic agents, particularly in oncology. Its synthetic accessibility and the clear mechanistic pathways of its derivatives make it an attractive starting point for drug discovery programs. The induction of apoptosis and cell cycle arrest are compelling anticancer mechanisms that warrant further investigation.

Future research should focus on optimizing the physicochemical properties of lead compounds to improve solubility and metabolic stability, which are known limitations of some 4(1H)-quinolone analogues.[18] In vivo studies are necessary to validate the promising in vitro anticancer activity and to assess the pharmacokinetic and safety profiles of novel derivatives. Furthermore, exploring this scaffold's potential as kinase inhibitors or for other non-classical biological activities could open new therapeutic avenues.[1]

References

-

The Biological Versatility of 7-Hydroxy-4-methyl-2(1H)-quinolone Derivatives: A Technical Guide. Benchchem.

-

Application Note: HPLC Analysis of 7-Hydroxy-4-methyl-2(1H)-quinolone and its Putative Metabolites. Benchchem.

-

Tetrahydroquinolinone derivatives exert antiproliferative effect on lung cancer cells through apoptosis induction. National Center for Biotechnology Information (PMC).

-

Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies. RSC Publishing.

-

Nonclassical Biological Activities of Quinolone Derivatives. Publishing at the Library.

-

Synthesis method of 7-hydroxyquinoline-4-carboxylic acid. Google Patents.

-

Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies. National Center for Biotechnology Information (PMC).

-

Processes for preparing 7-hydroxy-3,4-dihydro-2(1H)-quinolinone and the use in aripiprazole preparation thereof. Google Patents.

-

Quinolone Derivatives as Anticancer Agents: Importance in Medicinal Chemistry. Bentham Science.

-

Structure-activity relationships for antiplasmodial activity among 7-substituted 4-aminoquinolines. PubMed.

-

Quinolin-4-ones: Methods of Synthesis and Application in Medicine. MDPI.

-

Tautomerism and switching in 7-hydroxy-8-(azophenyl)quinoline and similar compounds. National Center for Biotechnology Information (PMC).

-

Endochin Optimization: Structure−Activity and Structure−Property Relationship Studies of 3-Substituted 2-Methyl-4(1H)-quinolones with Antimalarial Activity. ACS Publications.

-

Quinolone-Hydroxyquinoline Tautomerism in Quinolone 3-Esters. Preserving the 4-Oxoquinoline Structure To Retain Antimalarial Activity. PubMed.

-

Structure-activity relationships in quinolone antibacterials: design, synthesis and biological activities of novel isothiazoloquinolones. PubMed.

-

Mechanism of action of and resistance to quinolones. National Center for Biotechnology Information (PMC).

-

Quinolin-4-ones: Methods of Synthesis and Application in Medicine. MDPI.

-

Determining the Potency of Quinolone Compounds: Application Notes and Protocols for Minimum Inhibitory Concentration (MIC) Testing. Benchchem.

-

Mechanism of Quinolone Action and Resistance. National Center for Biotechnology Information (PMC).

-

Tautomerism of 4-Hydroxy-4(1H) quinolon. ResearchGate.

-

Quinoline-quinolone tautomerism for 3-(2-methyl-4-oxo-1,4-dihydroquinoline-3-yl) propanoic acid. ResearchGate.

Sources

- 1. journals.library.ualberta.ca [journals.library.ualberta.ca]

- 2. researchgate.net [researchgate.net]

- 3. Quinolone-Hydroxyquinoline Tautomerism in Quinolone 3-Esters. Preserving the 4-Oxoquinoline Structure To Retain Antimalarial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. US20060079690A1 - Processes for preparing 7-hydroxy-3,4-dihydro-2(1H)-quinolinone and the use in aripiprazole preparation thereof - Google Patents [patents.google.com]

- 8. CN112500341B - Synthesis method of 7-hydroxyquinoline-4-carboxylic acid - Google Patents [patents.google.com]

- 9. Tetrahydroquinolinone derivatives exert antiproliferative effect on lung cancer cells through apoptosis induction - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 11. Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Mechanism of action of and resistance to quinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Mechanism of Quinolone Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. Structure-activity relationships in quinolone antibacterials: design, synthesis and biological activities of novel isothiazoloquinolones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Structure-activity relationships for antiplasmodial activity among 7-substituted 4-aminoquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

The Enigmatic Potential of Quinoline-4,7-diol: A Technical Guide to Unlocking its Biological Activity

Preamble: The Quinoline Scaffold - A Privileged Motif in Medicinal Chemistry

The quinoline ring system, a fusion of a benzene and a pyridine ring, represents a cornerstone in the architecture of biologically active molecules.[1][2] Its derivatives have demonstrated a remarkable breadth of pharmacological activities, including potent antimicrobial, anticancer, antiviral, and anti-inflammatory properties.[3][4] This inherent bioactivity has rendered the quinoline scaffold a "privileged structure" in the parlance of medicinal chemistry, signifying its recurring presence in a multitude of therapeutic agents. The strategic placement of functional groups on this bicyclic heteroaromatic core allows for the fine-tuning of its physicochemical properties and biological targets, making it a fertile ground for drug discovery and development.

This guide delves into the specific, yet underexplored, realm of Quinoline-4,7-diol . While the broader class of hydroxyquinolines has been the subject of extensive research, Quinoline-4,7-diol remains a molecule of latent potential, with its direct biological activities largely uncharacterized in publicly accessible literature. The primary aim of this document is to provide a comprehensive framework for researchers, scientists, and drug development professionals to systematically investigate and unlock the therapeutic promise of this intriguing compound. We will begin by surveying the established biological landscape of dihydroxyquinoline derivatives to provide a rational basis for inquiry, then focus on the scant available information for Quinoline-4,7-diol, and culminate in a detailed roadmap of experimental protocols for its comprehensive biological evaluation.

I. The Precedent: Established Biological Activities of Dihydroxyquinoline Derivatives

The biological profile of a quinoline derivative is profoundly influenced by the position and nature of its substituents. The introduction of hydroxyl groups, in particular, can significantly modulate a molecule's ability to interact with biological targets through hydrogen bonding and by altering its electronic properties. A survey of the literature on dihydroxyquinoline isomers provides a compelling rationale for investigating Quinoline-4,7-diol.

Antimicrobial and Antiviral Potential

Hydroxyquinoline derivatives have a long history as antimicrobial agents. The 8-hydroxyquinolines, for instance, are known for their potent antibacterial and antifungal activities, which are often attributed to their ability to chelate metal ions essential for microbial enzyme function.[5] More broadly, various quinoline derivatives have been synthesized and evaluated as antibacterial agents, showing efficacy against both Gram-positive and Gram-negative bacteria.

The 2,4-dihydroxyquinoline scaffold, in particular, has been identified as a versatile template for developing novel therapeutic agents with significant antimicrobial and anticancer activities.[6] Derivatization of this core has led to compounds with enhanced biological profiles. While direct evidence for Quinoline-4,7-diol is lacking, its structural similarity to these active compounds suggests it may possess similar properties.

Interestingly, patent literature indicates that Quinoline-4,7-diol has been utilized as a key intermediate in the synthesis of novel antiviral compounds, particularly those targeting the Hepatitis C virus (HCV).[7][8] This suggests that while the molecule itself may or may not be a potent antiviral, its structural features are amenable to the creation of derivatives with significant antiviral efficacy.

Anticancer Activity

The anticancer potential of hydroxyquinoline derivatives is a burgeoning field of research. These compounds have been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines.[6] The mechanisms of action are often multifaceted, involving the modulation of key signaling pathways. For instance, some 8-hydroxyquinoline derivatives have been investigated for their anticancer properties.[5] The broader class of quinoline compounds has been shown to exert anticancer effects through various mechanisms, including the inhibition of tyrosine kinases, topoisomerases, and tubulin polymerization.

The derivatization of the 2,4-dihydroxyquinoline scaffold has also yielded compounds with promising anticancer activity.[6] This body of evidence strongly supports the hypothesis that Quinoline-4,7-diol warrants investigation as a potential anticancer agent.

II. Quinoline-4,7-diol: From Synthetic Intermediate to Therapeutic Candidate

As of the current body of scientific literature, Quinoline-4,7-diol (CAS No. 955938-89-3) is primarily documented as a chemical intermediate. Its utility in the synthesis of more complex molecules, particularly for antiviral applications, is noted in several patents.[7][8] However, a comprehensive biological characterization of the parent molecule is conspicuously absent. This represents a significant knowledge gap and a compelling opportunity for discovery.

The following sections of this guide are therefore dedicated to providing a practical, field-proven framework for the systematic evaluation of Quinoline-4,7-diol's biological activity.